molecular formula C22H16N2O3 B3456439 N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B3456439
M. Wt: 356.4 g/mol
InChI Key: GRSURHWQLUXEKI-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as BAF312, is a synthetic compound that belongs to the class of sphingosine-1-phosphate receptor modulators. It was first developed by Novartis and has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide works by selectively modulating sphingosine-1-phosphate receptors, which are involved in the regulation of immune cell migration and inflammation. By modulating these receptors, N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide can prevent the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the number of circulating lymphocytes, which are involved in the immune response. It can also reduce the production of pro-inflammatory cytokines, such as TNF-alpha and interleukin-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for sphingosine-1-phosphate receptors. This allows researchers to selectively modulate these receptors without affecting other signaling pathways. However, one limitation is that N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. Another area of interest is its potential use in the treatment of inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide and its potential off-target effects.

Scientific Research Applications

N-[3-(benzoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have immunomodulatory and anti-inflammatory effects, which make it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(3-benzamidophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-21(15-7-2-1-3-8-15)23-17-10-6-11-18(14-17)24-22(26)20-13-16-9-4-5-12-19(16)27-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSURHWQLUXEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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